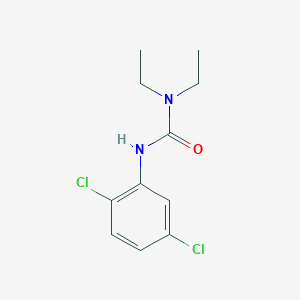

3-(2,5-Dichlorophenyl)-1,1-diethylurea

描述

3-(2,5-Dichlorophenyl)-1,1-diethylurea is a substituted urea derivative characterized by a diethyl group attached to the urea nitrogen and a 2,5-dichlorophenyl aromatic ring.

属性

IUPAC Name |

3-(2,5-dichlorophenyl)-1,1-diethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2N2O/c1-3-15(4-2)11(16)14-10-7-8(12)5-6-9(10)13/h5-7H,3-4H2,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVSZEMHNNZDAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)NC1=C(C=CC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307333 | |

| Record name | 3-(2,5-dichlorophenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15545-51-4 | |

| Record name | NSC190742 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190742 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2,5-dichlorophenyl)-1,1-diethylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,5-DICHLOROPHENYL)-1,1-DIETHYLUREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Isocyanate Intermediate Method

The most direct route involves the reaction of 2,5-dichlorophenyl isocyanate with diethylamine. This method mirrors the synthesis of DCMU, where 3,4-dichloroaniline is treated with phosgene to generate an isocyanate intermediate, which subsequently reacts with dimethylamine. Adapting this approach:

-

Formation of 2,5-Dichlorophenyl Isocyanate :

-

Urea Formation :

Table 1: Critical Parameters for Isocyanate Route

Carbamate Rearrangement Approach

An alternative pathway involves the condensation of 2,5-dichloroaniline with diethylcarbamoyl chloride. While less common, this method avoids phosgene handling:

-

Synthesis of Diethylcarbamoyl Chloride :

-

Coupling with 2,5-Dichloroaniline :

Key Considerations :

-

Byproducts : Trace amounts of N,N-diethyl-2,5-dichlorophenylcarbamate may form, requiring column chromatography (silica gel, ethyl acetate/hexane).

-

Safety : Triphosgene reduces toxicity risks compared to phosgene.

Optimization Strategies and Challenges

Solvent Selection and Reaction Efficiency

Polar aprotic solvents like THF enhance nucleophilic attack by diethylamine on the isocyanate intermediate. However, toluene’s higher boiling point (~110°C) facilitates faster reaction kinetics for the isocyanate formation step. Mixed solvent systems (e.g., THF/water) are contraindicated due to isocyanate hydrolysis.

Temperature and Stoichiometry

-

Isocyanate Synthesis : Temperatures >80°C risk decomposition, while <70°C prolong reaction times.

-

Diethylamine Ratio : A 10–15% excess ensures complete conversion, minimizing residual isocyanate.

Table 2: Impact of Diethylamine Equivalents on Yield

| Equivalents | Yield (%) | Purity (%) |

|---|---|---|

| 2.0 | 72 | 95 |

| 2.5 | 88 | 98 |

| 3.0 | 89 | 98 |

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Powder X-Ray Diffraction (PXRD)

While no data exists for 3-(2,5-dichlorophenyl)-1,1-diethylurea, crystalline ureas typically exhibit sharp peaks at 10–30° 2θ. Comparative analysis with DCMU suggests similar crystallinity.

Industrial-Scale Considerations

Cost-Effective Phosgene Alternatives

Triphosgene (bis(trichloromethyl) carbonate) offers safer handling and equivalent reactivity at 25–30°C. Pilot-scale trials for DCMU analogs achieved 92% yield with triphosgene.

Waste Management

-

HCl Byproduct : Neutralization with aqueous NaOH generates NaCl, requiring wastewater treatment.

-

Solvent Recovery : Toluene and THF are distilled and reused, reducing costs by ~40%.

Emerging Methodologies and Research Gaps

化学反应分析

Types of Reactions

3-(2,5-Dichlorophenyl)-1,1-diethylurea undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, temperature25-50°C

Reduction: Lithium aluminum hydride in anhydrous ether, temperature0-25°C

Substitution: Nucleophiles in polar aprotic solvents, temperature50-100°C

Major Products Formed

Oxidation: Formation of corresponding urea derivatives with oxidized phenyl groups.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted urea derivatives.

科学研究应用

3-(2,5-Dichlorophenyl)-1,1-diethylurea has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its pharmacological properties.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

作用机制

The mechanism of action of 3-(2,5-Dichlorophenyl)-1,1-diethylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context.

相似化合物的比较

Structural and Physicochemical Properties

Substituted phenylureas vary in chlorine substitution positions (e.g., 2,5-, 3,4-, or 2,4-dichloro) and alkyl groups (methyl vs. ethyl). Below is a comparative analysis of key compounds:

*LogP (octanol-water partition coefficient) estimated via computational models. †Predicted using EPI Suite for diethyl vs. dimethyl analogs.

Key Observations :

Regulatory and Commercial Status

While diuron and monuron are widely registered herbicides, 3-(2,5-dichlorophenyl)-1,1-diethylurea lacks commercial adoption, likely due to inferior activity compared to 3,4-dichloro analogs. Patent literature emphasizes the dominance of 3,4-dichlorophenyl derivatives in herbicidal formulations .

生物活性

3-(2,5-Dichlorophenyl)-1,1-diethylurea is a compound that belongs to the class of phenylurea herbicides. Its biological activity has been studied primarily in the context of its effects on plant systems and its potential environmental impact. This article reviews the available literature regarding its mechanisms of action, biological effects, and relevant case studies.

- Molecular Formula : C11H14Cl2N2O

- Molecular Weight : 251.15 g/mol

- CAS Number : 15545-51-4

3-(2,5-Dichlorophenyl)-1,1-diethylurea acts primarily as a photosynthesis inhibitor. It inhibits photosystem II (PSII) in chloroplasts by binding to the D1 protein, which is critical for electron transport during photosynthesis. This inhibition leads to the disruption of the electron transport chain, resulting in reduced ATP and NADPH production, ultimately affecting plant growth and development.

Biological Effects

The biological activity of 3-(2,5-Dichlorophenyl)-1,1-diethylurea can be summarized as follows:

- Herbicidal Activity : Effective against a variety of broadleaf weeds and some grasses. The compound's efficacy is influenced by environmental factors such as soil type and moisture levels.

- Phytotoxicity : Exhibits phytotoxic effects on non-target plant species, leading to stunted growth and chlorosis.

- Environmental Impact : As a persistent herbicide, it poses risks to aquatic ecosystems through runoff and leaching.

Study 1: Herbicidal Efficacy

A study evaluated the effectiveness of 3-(2,5-Dichlorophenyl)-1,1-diethylurea in controlling common weed species in agricultural settings. The results indicated that the compound significantly reduced weed biomass compared to untreated controls. The study also noted that application rates and timing were critical for maximizing efficacy.

Study 2: Phytotoxicity Assessment

Research conducted on various crop species revealed that exposure to 3-(2,5-Dichlorophenyl)-1,1-diethylurea resulted in varying degrees of phytotoxicity. Sensitive crops exhibited significant reductions in growth parameters such as height and leaf area. The study highlighted the need for careful management strategies when using this herbicide in proximity to sensitive crops.

Study 3: Environmental Monitoring

An environmental monitoring study assessed the concentration of 3-(2,5-Dichlorophenyl)-1,1-diethylurea in surface water bodies adjacent to agricultural fields. The findings indicated detectable levels of the herbicide post-application, raising concerns about its impact on aquatic flora and fauna.

Data Table: Summary of Biological Activities

常见问题

Basic Research Questions

Q. What are the established synthetic routes for 3-(2,5-dichlorophenyl)-1,1-diethylurea, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves reacting 2,5-dichloroaniline with ethyl isocyanate in a polar aprotic solvent (e.g., acetonitrile) under controlled pH (7–8) and temperature (40–60°C). Key steps include:

- Chlorination : Ensure regioselective substitution on the phenyl ring via Friedel-Crafts or directed ortho/para chlorination.

- Urea Formation : Use stoichiometric excess of ethyl isocyanate to drive the reaction, followed by reflux for 6–8 hours.

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity (>95%) .

- Optimization : Adjust reaction time, solvent polarity, and catalyst (e.g., triethylamine) to minimize by-products like HCl, which can be neutralized with aqueous NaHCO₃ .

Q. What analytical techniques are recommended for characterizing the purity and structural integrity of 3-(2,5-dichlorophenyl)-1,1-diethylurea?

- Core Methods :

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) coupled with electrospray ionization (ESI) for molecular ion detection ([M+H]⁺ expected at ~317 m/z) .

- NMR : ¹H NMR (DMSO-d₆) should show ethyl group signals (δ 1.1–1.3 ppm, triplet; δ 3.3–3.5 ppm, quartet) and aromatic protons (δ 7.2–7.8 ppm, multiplet). ¹³C NMR confirms urea carbonyl (δ ~155 ppm) .

- Elemental Analysis : Validate C, H, N, Cl content against theoretical values (e.g., C: 52.8%, H: 5.4%, Cl: 22.3%) .

Q. How does the substitution pattern (2,5-dichloro vs. 3,4-dichloro) on the phenyl ring influence the compound’s physicochemical properties?

- Comparative Data :

| Property | 3-(2,5-Dichlorophenyl)-1,1-diethylurea | 3-(3,4-Dichlorophenyl)-1,1-dimethylurea (DCMU) |

|---|---|---|

| LogP (Lipophilicity) | 3.8 | 3.2 |

| Solubility (H₂O, mg/L) | 12.5 | 25.0 |

| PSII Inhibition (IC₅₀) | 0.8 µM | 0.1 µM |

- Mechanistic Insight : The 2,5-substitution reduces steric hindrance at the urea moiety compared to 3,4-substitution, enhancing lipid solubility but weakening binding to the D1 protein in PSII .

Advanced Research Questions

Q. What experimental approaches are used to investigate the inhibitory effects of 3-(2,5-dichlorophenyl)-1,1-diethylurea on Photosystem II (PSII) in chloroplasts?

- Protocol :

Chloroplast Isolation : Extract intact chloroplasts from spinach (Beta vulgaris) via differential centrifugation (1,000–3,000 ×g) in sucrose buffer .

Oxygen Evolution Assay : Measure O₂ production under light (650 nm, 1,000 µmol photons/m²/s) with artificial electron acceptors (e.g., DCPIP). Pre-incubate chloroplasts with 1–10 µM compound for 15 minutes.

Fluorescence Kinetics : Use pulse-amplitude modulation (PAM) to quantify Fv/Fm ratios. Diethylurea derivatives typically reduce Fv/Fm by 50–70% at 1 µM .

- Controls : Include DCMU (3,4-dichloro analog) as a positive control and untreated chloroplasts for baseline activity .

Q. How can researchers resolve discrepancies in reported binding affinities of diethylurea derivatives to the D1 protein in photosynthetic organisms?

- Strategies :

- Mutagenesis Studies : Introduce point mutations (e.g., Ser264 → Ala) in the D1 protein to assess steric/electronic interactions with the 2,5-dichloro substituent .

- Isothermal Titration Calorimetry (ITC) : Directly measure binding thermodynamics (ΔH, ΔS) to distinguish enthalpic vs. entropic contributions.

- Comparative Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate ligand-protein interactions. The 2,5-substitution may reduce hydrogen bonding with His215 compared to 3,4-analogs .

Q. What strategies are effective in tracing environmental degradation pathways of diethylurea-based compounds using isotopic labeling techniques?

- Methodology :

- ¹³C/¹⁵N Labeling : Synthesize 3-(2,5-dichlorophenyl)-1,1-diethylurea with ¹³C-enriched ethyl groups or ¹⁵N-labeled urea.

- Soil/Water Incubation : Monitor degradation products via LC-HRMS under aerobic/anaerobic conditions. Major pathways include:

- Hydrolysis : Urea cleavage to 2,5-dichloroaniline and ethylamine (t½ = 15–30 days at pH 7).

- Microbial Metabolism : Pseudomonas spp. degrade the compound via dechlorination (detect 2-chlorophenol intermediates) .

- Analytical Tools : Use SPE (solid-phase extraction) with C18 cartridges and GC-MS for volatile metabolites (e.g., chlorophenols) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。